1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride
Overview
Description
1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a bromine atom and two ethoxy groups attached to a benzyl ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves the bromination of 4,5-diethoxybenzylamine followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines, benzyl thiols, and benzyl ethers.
Oxidation Reactions: Products include benzaldehydes and benzoic acids.
Reduction Reactions: Products include de-brominated benzylamines and benzyl alcohols.
Scientific Research Applications
1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methylamine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride: Similar structure but with methoxy groups instead of ethoxy groups.
(3-chloro-4,5-diethoxybenzyl)methylamine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
(3-bromo-4,5-diethoxybenzyl)amine hydrochloride: Lacks the methyl group on the amine.
Uniqueness
1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride is unique due to the presence of both bromine and ethoxy groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.
Properties
IUPAC Name |
1-(3-bromo-4,5-diethoxyphenyl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-4-15-11-7-9(8-14-3)6-10(13)12(11)16-5-2;/h6-7,14H,4-5,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWFKPOJULJSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC)Br)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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